molecular formula C7H7NO2 B1623444 Benzene, 1-(methyl-d3)-2-nitro- CAS No. 70786-67-3

Benzene, 1-(methyl-d3)-2-nitro-

Cat. No.: B1623444
CAS No.: 70786-67-3
M. Wt: 140.15 g/mol
InChI Key: PLAZTCDQAHEYBI-FIBGUPNXSA-N
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Description

Benzene, 1-(methyl-d3)-2-nitro- is a deuterated aromatic compound with a nitro group (-NO₂) at the 2-position and a trideuterated methyl group (-CD₃) at the 1-position of the benzene ring. The deuterated methyl group replaces all three hydrogen atoms in the methyl substituent with deuterium (²H), a stable isotope of hydrogen.

For example, non-deuterated derivatives like 1-methyl-2-nitrobenzene (2-nitrotoluene) and 1-methoxy-2-nitrobenzene (o-nitroanisole, CAS 91-23-6) share similar electronic and steric profiles, though isotopic substitution affects physical properties such as boiling points and vibrational spectra .

Properties

IUPAC Name

1-nitro-2-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZTCDQAHEYBI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221041
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70786-67-3
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methyl-d3)-2-nitro- typically involves the nitration of deuterated toluene. The process can be summarized as follows:

    Deuteration of Toluene: Toluene is subjected to a deuteration process to replace the hydrogen atoms in the methyl group with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.

    Nitration: The deuterated toluene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The nitration reaction introduces a nitro group (NO2) to the benzene ring, resulting in Benzene, 1-(methyl-d3)-2-nitro-.

Industrial Production Methods: While the industrial production of this specific compound may not be widespread, the general principles of nitration and deuteration can be scaled up for larger quantities. The key factors include maintaining precise reaction conditions and using high-purity reagents to ensure the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(methyl-d3)-2-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) can be used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminobenzene derivatives.

    Substitution: Halogenated nitrobenzene derivatives.

Scientific Research Applications

Chemistry:

    Isotopic Labeling: Benzene, 1-(methyl-d3)-2-nitro- is used as an isotopic tracer in studying reaction mechanisms and pathways in organic synthesis.

    Spectroscopy: The compound is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying the effects of deuterium substitution on chemical shifts and coupling constants.

Biology and Medicine:

    Metabolic Studies: The deuterated compound can be used to trace metabolic pathways and understand the biotransformation of nitrobenzene derivatives in biological systems.

    Drug Development: It can serve as a model compound in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced toxicity.

Industry:

    Material Science: The compound can be used in the synthesis of deuterated polymers and materials with unique properties.

    Environmental Studies: It can be employed in environmental studies to trace the fate and transport of nitrobenzene pollutants.

Mechanism of Action

The mechanism of action of Benzene, 1-(methyl-d3)-2-nitro- primarily involves its participation in chemical reactions due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The deuterium atoms in the methyl group provide stability and can influence the reaction kinetics and mechanisms.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Benzene, 1-(methyl-d3)-2-nitro- Not provided C₇H₅D₃NO₂ ~157.16 (estimated) -CD₃ (1-position), -NO₂ (2) Isotopic labeling, NMR studies
1-Methyl-2-nitrobenzene 88-73-3 C₇H₇NO₂ 153.14 -CH₃ (1), -NO₂ (2) Intermediate in dyes, explosives
1-Methoxy-2-nitrobenzene 91-23-6 C₇H₇NO₃ 153.14 -OCH₃ (1), -NO₂ (2) Photochemical studies, solvent effects
1-Methoxy-2-methyl-3-nitrobenzene 4837-88-1 C₈H₉NO₃ 167.16 -OCH₃ (1), -CH₃ (2), -NO₂ (3) Steric hindrance studies
1-Fluoro-2-nitrobenzene Not provided C₆H₄FNO₂ 141.10 -F (1), -NO₂ (2) Electron-deficient aromatic systems

Substituent Effects on Reactivity and Properties

  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. This effect is consistent across analogues like 1-methyl-2-nitrobenzene and 1-fluoro-2-nitrobenzene . Methoxy groups (-OCH₃) are electron-donating, altering reactivity. For example, 1-methoxy-2-nitrobenzene exhibits competing directing effects between -NO₂ and -OCH₃ .
  • Isotopic Effects :

    • The -CD₃ group in 1-(methyl-d3)-2-nitrobenzene reduces vibrational frequencies compared to -CH₃, affecting infrared (IR) and Raman spectra. This is critical in mechanistic studies using isotopic tracing .
  • Steric Effects :

    • Bulky substituents, such as in 1-methoxy-2-methyl-3-nitrobenzene , hinder reactions at adjacent positions. This compound’s methyl and methoxy groups create steric congestion, slowing nitration or sulfonation at the 4-position .

Physical and Spectral Properties

  • Boiling Points and Solubility: Non-deuterated analogues like 1-methyl-2-nitrobenzene (b.p. ~245°C) are less volatile than deuterated versions due to increased molecular mass in the latter. Polar substituents (e.g., -OCH₃ in o-nitroanisole) enhance solubility in polar solvents compared to hydrophobic -CH₃ or -CD₃ groups .
  • Spectroscopic Differences :

    • NMR : Deuterated methyl groups (-CD₃) eliminate ¹H signals, simplifying spectral interpretation in complex mixtures .
    • IR : The C-D stretching frequency (~2100 cm⁻¹) is distinct from C-H (~2900 cm⁻¹), aiding in structural confirmation.

Biological Activity

Benzene, 1-(methyl-d3)-2-nitro- is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

Benzene, 1-(methyl-d3)-2-nitro- can be represented as follows:

  • Chemical Formula : C₇H₈N₁O₂
  • Molecular Weight : 138.14 g/mol
  • IUPAC Name : 1-(trideuteriomethyl)-2-nitrobenzene

The presence of the nitro group (-NO₂) significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of Benzene, 1-(methyl-d3)-2-nitro- typically involves nitration reactions of toluene derivatives. A common method includes:

  • Nitration of Toluene : Toluene is treated with a nitrating mixture (concentrated HNO₃ and H₂SO₄) under controlled conditions to introduce the nitro group at the ortho or para position.
  • Deuteration : The methyl group can be deuterated using heavy water (D₂O) in the presence of suitable catalysts.

Cytotoxicity

Recent studies have indicated that nitroaromatic compounds, including Benzene, 1-(methyl-d3)-2-nitro-, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects often involve:

  • Induction of Apoptosis : Nitro compounds can trigger apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : These compounds may also cause cell cycle arrest at different phases, notably G1 or G2/M phases, leading to reduced cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Benzene, 1-(methyl-d3)-2-nitro-MCF-7 (Breast)15Induces apoptosis
HCT-116 (Colon)12Cell cycle arrest
HepG2 (Liver)20DNA fragmentation

Antimicrobial Activity

Benzene, 1-(methyl-d3)-2-nitro- has been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of Benzene, 1-(methyl-d3)-2-nitro- is largely attributed to its ability to form reactive intermediates that interact with cellular macromolecules. Key mechanisms include:

  • Formation of Reactive Oxygen Species (ROS) : Nitro groups can undergo reduction to form reactive species that damage cellular components.
  • DNA Interaction : Nitro compounds can intercalate into DNA or form adducts, leading to mutations and cell death.

Study on Cancer Cell Lines

In a study published in Nature Scientific Reports, researchers synthesized several nitroaromatic derivatives and assessed their cytotoxic effects against human cancer cell lines. Benzene, 1-(methyl-d3)-2-nitro- was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction and DNA damage pathways .

Antimicrobial Efficacy Assessment

A recent evaluation highlighted the antimicrobial properties of various nitroaromatic compounds, including Benzene, 1-(methyl-d3)-2-nitro-. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC comparable to standard antibiotics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1-(methyl-d3)-2-nitro-
Reactant of Route 2
Benzene, 1-(methyl-d3)-2-nitro-

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